molecular formula C24H31NO4 B4880225 (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone

(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone

Cat. No. B4880225
M. Wt: 397.5 g/mol
InChI Key: CVWWTOKUWBPMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone, also known as UMB 425, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound was first synthesized in 2012 by researchers at the University of Maryland, Baltimore (UMB) and has since been the subject of several scientific studies.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 is not fully understood, but it is believed to act on the dopamine system in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior, and drugs that target the dopamine system have been shown to be effective in treating addiction and other disorders.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 has been shown to have antioxidant properties, which may help protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 is that it has been shown to have relatively low toxicity in animal studies. However, its efficacy in humans has not yet been established, and more research is needed to determine its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for research on (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to determine the optimal dosing and administration of (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425, as well as its long-term safety and efficacy in humans. Finally, researchers may also investigate the use of (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 as a tool for studying the dopamine system and its role in various behaviors and disorders.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxy-2,3-dimethylbenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with 3-piperidinylmethanone to yield (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425.

Scientific Research Applications

(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and addiction. In a study published in the Journal of Medicinal Chemistry in 2015, researchers found that (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 exhibited neuroprotective effects in a cell model of Parkinson's disease. Additionally, (3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone 425 has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in addiction treatment.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-16-17(2)21(27-3)10-9-19(16)14-25-12-6-7-20(15-25)24(26)18-8-11-22(28-4)23(13-18)29-5/h8-11,13,20H,6-7,12,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWWTOKUWBPMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)piperidin-3-yl]methanone

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